molecular formula C27H33BrO5S B13154603 2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate

2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate

Cat. No.: B13154603
M. Wt: 549.5 g/mol
InChI Key: ZQNARVKYKGBJES-LHNCMOAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate is a complex organic compound that belongs to the class of steroid esters This compound is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene core, a bromobenzenesulfonate group, and multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes various chemical transformations including oxidation, esterification, and sulfonation. The reaction conditions may include the use of strong acids or bases, organic solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and consistency in the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the steroidal core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the ketone groups present in the structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzenesulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Properties

Molecular Formula

C27H33BrO5S

Molecular Weight

549.5 g/mol

IUPAC Name

[2-[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate

InChI

InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21?,22?,23?,24-,26+,27+/m1/s1

InChI Key

ZQNARVKYKGBJES-LHNCMOAYSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C

Origin of Product

United States

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